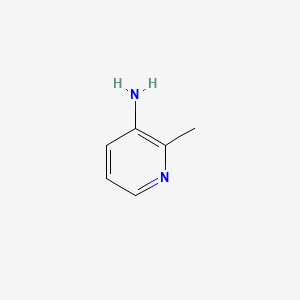

3-Amino-2-methylpyridine

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-5-6(7)3-2-4-8-5/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFPJJJRNUZCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341368 | |

| Record name | 3-Amino-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3430-10-2 | |

| Record name | 3-Amino-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-2-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Amino 2 Methylpyridine

Strategic Syntheses of 3-Amino-2-methylpyridine Scaffolds

The synthesis of this compound, a valuable pyridine (B92270) derivative, is approached through various strategic routes, each with distinct advantages and applications. These methodologies can be broadly categorized into direct, convergent, and divergent pathways, with ongoing research focused on optimizing reaction conditions to enhance yield and selectivity.

Direct Synthetic Pathways

Direct synthetic methods for this compound often involve the construction of the pyridine ring from acyclic precursors or the modification of pre-existing pyridine rings. One common approach involves the condensation of α,β-unsaturated compounds with amines or ammonia (B1221849). For instance, the reaction of acetaldehyde (B116499) with ammonia can lead to the formation of 2-methyl-5-ethylpyridine, which can then be oxidized to nicotinic acid. beilstein-journals.org

Another direct route involves the amination of a pre-functionalized pyridine ring. For example, 3-amino-4-methylpyridine (B17607) can be synthesized from 4-methylpyridine-3-boronic acid and inorganic amides in the presence of metal oxide catalysts. vulcanchem.com This method, while effective, often requires careful control of regioselectivity to ensure the amino group is introduced at the desired position.

Convergent and Divergent Synthetic Approaches

Divergent synthesis, conversely, starts from a common intermediate that can be elaborated into a variety of different products. nih.govrsc.org For example, a suitably protected this compound derivative could serve as a scaffold for the introduction of various functional groups at different positions on the pyridine ring or the amino group, leading to a library of related compounds. This approach is particularly valuable in medicinal chemistry for structure-activity relationship studies.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and selectivity of this compound synthesis. Key parameters that are often fine-tuned include temperature, solvent, catalyst, and reaction time.

For instance, in the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors, the use of a tetrahydropyranyl (THP) protecting group for a hydroxyl function was found to be optimal. rsc.org The reaction conditions for the key steps were carefully controlled, such as using t-BuONa in methanol (B129727) at 50 °C for the introduction of the protected side chain and subsequent deprotection with ethanolic hydrochloric acid. rsc.org Similarly, in the synthesis of 3-aminopyridine (B143674) via a Hofmann degradation reaction, optimizing the temperature and reaction time at different stages of the process was shown to be critical for achieving high yields. google.com

The choice of solvent can also significantly impact the outcome of a reaction. In the synthesis of thiazolo[5,4-b]pyridines from 3-amino-2-chloro-5-methylpyridine, the use of sabinene, a green solvent, required heating to 160°C for 16 hours to achieve a satisfactory yield. researchgate.net

Interactive Data Table: Optimization of a Synthetic Step

| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield |

| Temperature | 50 °C | 70 °C | 160 °C | Varies |

| Solvent | Methanol | Water/Ethanol | Sabinene | Varies |

| Catalyst | t-BuONa | NaOH | None | Varies |

| Reaction Time | 30 min | 1-1.5 h | 16 h | Varies |

Functionalization Reactions of this compound

The this compound scaffold possesses two primary sites for functionalization: the amino group and the pyridine ring itself. This allows for a wide range of chemical transformations to produce a diverse array of derivatives.

Reactions Involving the Amino Group (e.g., derivatization, condensation)

The amino group at the 3-position is a versatile handle for various chemical modifications.

Derivatization: The amino group can be readily derivatized to form amides, sulfonamides, and ureas. For example, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base will yield the corresponding N-acylated or N-sulfonylated products. These derivatizations can significantly alter the electronic and steric properties of the molecule. A novel derivatization reagent, (S)-1-(1-methylpyridin-2-yl)-3-aminopiperidine (MPAPp), has been developed for the enantiomeric separation and sensitive detection of chiral carboxylic acids. researchgate.net This reagent reacts with carboxylic acids in the presence of a condensation agent to form diastereomeric derivatives. researchgate.net

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). For instance, 2-amino-3-hydroxypyridine (B21099) reacts with 2-hydroxy-1-naphthaldehyde (B42665) to form a Schiff base. These reactions are often reversible and can be used to introduce new functionalities or to form larger, more complex structures. One-pot condensations of 3-formyl-4-hydroxy-6-methylpyridin-2(1H)-one with secondary amines have been used to synthesize various 3-[(dialkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones. nih.gov

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring

The pyridine ring itself can undergo both electrophilic and nucleophilic substitution reactions, although its reactivity is influenced by the presence of the electron-donating amino and methyl groups.

Electrophilic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org However, the activating amino and methyl groups on this compound direct incoming electrophiles primarily to the C-5 position. Reactions like nitration and halogenation can be achieved under specific conditions. For example, direct nitration of pyridine is sluggish, but the use of nitronium tetrafluoroborate (B81430) can facilitate the reaction. wikipedia.org

Nucleophilic Substitution: Pyridine and its derivatives are more susceptible to nucleophilic substitution than benzene, particularly at the 2- and 4-positions. wikipedia.orguomosul.edu.iq In this compound, the presence of a good leaving group at the 2- or 6-position would facilitate nucleophilic attack. The Chichibabin reaction, involving amination with sodium amide, is a classic example of nucleophilic substitution on the pyridine ring. uomosul.edu.iq

Formation of Complex Molecules and Heterocycles

This compound serves as a precursor in the synthesis of more elaborate molecular structures, including fused heterocyclic systems. Its utility is demonstrated in both coupling reactions and cyclization attempts, although its specific substitution pattern imposes notable limitations on certain synthetic pathways.

One key application is in carbon-nitrogen bond formation through cross-coupling reactions. For instance, this compound can be coupled with aryl halides to produce more complex N-aryl aminopyridine structures. A notable example is its reaction with 2-bromo-4-(difluoromethyl)benzonitrile, catalyzed by a palladium complex, to yield 2-((2-bromo-4-(difluoromethyl)phenyl)amino)-3-methylpyridine. google.com This type of reaction is fundamental in medicinal chemistry for assembling fragments of bioactive molecules.

The formation of fused heterocycles often relies on the presence of vicinal diamino groups. While this compound itself is not a 1,2-diamine, a closely related derivative, 4-methylpyridine-2,3-diamine, is a key intermediate for synthesizing pyrido[2,3-b]pyrazines. The condensation of this diamine with 1,2-dicarbonyl compounds like glyoxal (B1671930) leads to the formation of the pyrazine (B50134) ring fused to the initial pyridine core. ikm.org.mygoogle.com

However, the reactivity of this compound is distinct from its isomers, as highlighted in studies on [4+1] cyclization reactions aimed at producing 6-azaindoles. When 3-amino-4-methylpyridine is treated with trifluoroacetic anhydride (B1165640) (TFAA), it undergoes a cyclization to form a 2-trifluoromethyl-3-trifluoroacetyl-6-azaindole. In stark contrast, when its isomer, this compound, is subjected to the same conditions, the reaction does not proceed to cyclization. chemrxiv.orgresearchgate.net The reaction halts after the initial N-acylation of the amino group, yielding N-(2-methylpyridin-3-yl)trifluoroacetamide. chemrxiv.org This demonstrates that the specific placement of the methyl group at the alpha-position (C2) relative to the ring nitrogen prevents the subsequent steps required for ring fusion. chemrxiv.orgresearchgate.net

Table 1: Selected Reactions in Heterocycle Synthesis This table is interactive. Column headers can be clicked to sort data.

| Starting Pyridine | Reagent(s) | Catalyst/Conditions | Product Type | Outcome | Reference |

|---|---|---|---|---|---|

| This compound | 2-bromo-4-(difluoromethyl)benzonitrile | Pd₂(dba)₃, xantphos, Cs₂CO₃ | N-Aryl Aminopyridine | Successful Coupling | google.com |

| 3-Amino-4-methylpyridine | Trifluoroacetic Anhydride (TFAA) | Pyridine, 0°C to RT | Fused Heterocycle (6-Azaindole) | Successful Cyclization | chemrxiv.orgresearchgate.net |

| This compound | Trifluoroacetic Anhydride (TFAA) | Pyridine, 0°C to RT | Fused Heterocycle (6-Azaindole) | Failed Cyclization (Amide formed) | chemrxiv.orgresearchgate.net |

| 4-Methylpyridine-2,3-diamine | Glyoxal | Toluene, Reflux | Fused Heterocycle (Pyrido[2,3-b]pyrazine) | Successful Cyclization | google.com |

Mechanistic Studies of Chemical Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for predicting its chemical behavior and optimizing synthetic protocols. Studies often combine experimental observations with computational analysis to elucidate reaction pathways and transition states.

Reaction Pathway Elucidation

The failure of this compound to undergo [4+1] cyclization into a 6-azaindole (B1212597) provides significant insight into its reaction pathway. The proposed mechanism for the successful reaction with the 3-amino-4-methylpyridine isomer involves several key steps:

N-acylation : The amino group first reacts with trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide (B147638) derivative.

Pyridinium (B92312) Salt Formation : A second equivalent of TFAA acylates the pyridine ring nitrogen, forming a highly electrophilic N-acylpyridinium salt.

Methyl Group Activation : The N-acylation enhances the acidity of the methyl group protons. A base (pyridine, in this case) deprotonates the methyl group, creating a reactive ylide-like intermediate.

Cyclization : This intermediate then undergoes intramolecular cyclization.

In the case of this compound, the reaction stops after the initial N-acylation. chemrxiv.org The subsequent cyclization is impeded, likely because the methyl group is at the C2 position, adjacent to the ring nitrogen. This proximity may introduce significant steric hindrance that prevents the formation of the planar ylide intermediate or disfavors the geometry required for the final ring-closing step. chemrxiv.orgresearchgate.net

Transition State Analysis

Transition state analysis, typically performed using computational methods like Density Functional Theory (DFT), is essential for quantitatively understanding reaction barriers and pathways. While specific transition state calculations for reactions of this compound are not widely published, studies on closely related compounds provide a framework for understanding its reactivity.

DFT studies on the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) have been used to analyze its electronic properties, which govern its reactivity. mdpi.com These analyses include the calculation of Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP). mdpi.com

Frontier Molecular Orbital (FMO) Analysis : The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability of a molecule to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP) Analysis : MEP maps visualize the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For aminopyridines, the most negative potential (red/yellow) is typically located on the pyridine nitrogen, indicating it is the primary site for electrophilic attack, while the amino group also represents a nucleophilic center. mdpi.com

Table 2: Calculated Electronic Properties of a Related Pyridine Derivative This table is interactive. Column headers can be clicked to sort data.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |

|---|---|---|---|---|---|

| 5-bromo-2-methylpyridin-3-amine | -5.63 | -0.99 | 4.64 | 2.78 | mdpi.com |

| N-(5-bromo-2-methylpyridin-3-yl)acetamide | -6.28 | -1.46 | 4.82 | 3.79 | mdpi.com |

| 5-phenyl-2-methylpyridin-3-amine | -5.26 | -0.87 | 4.39 | 2.20 | mdpi.com |

Structural Characterization and Spectroscopic Analysis in 3 Amino 2 Methylpyridine Research

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding within the 3-Amino-2-methylpyridine molecule.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

FTIR spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound exhibits characteristic bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key vibrations include the N-H stretching modes of the primary amine group, which are typically observed in the region of 3250-3480 cm⁻¹. materialsciencejournal.org For aromatic amines, asymmetric and symmetric N-H stretching vibrations are expected. core.ac.uk The NH₂ scissoring vibration is anticipated around 1650 cm⁻¹. materialsciencejournal.org The pyridine (B92270) ring itself displays a series of characteristic stretching vibrations between 1300 and 1600 cm⁻¹. materialsciencejournal.org Furthermore, C-H stretching vibrations associated with the pyridine ring are generally found in the 3000-3100 cm⁻¹ range. materialsciencejournal.org The presence of the methyl group introduces additional C-H stretching and bending vibrations.

A study on a related compound, 3-amino-2-chloro-4-methylpyridine, showed prominent FTIR peaks (recorded in KBr) at 3429, 3308, and 3198 cm⁻¹, corresponding to the amine N-H stretches, and several bands in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring system. google.com While substitution patterns influence the exact frequencies, these values provide a useful reference for the vibrational behavior of the aminopicoline structure.

Table 1: Selected FTIR Vibrational Assignments for Aminopicoline Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Asymmetric Stretch | ~3532 |

| N-H Symmetric Stretch | ~3425 |

| C-H Ring Stretch | 3000-3100 |

| NH₂ Scissoring | ~1635-1642 |

| Pyridine Ring Stretch | 1300-1600 |

Note: Data is based on theoretical calculations and experimental observations of 2-amino picoline and related derivatives. materialsciencejournal.org

Raman Spectroscopy Studies

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectra help to confirm the assignments made from FTIR data and provide further insight into the molecular framework.

For 2-amino picoline, the NH₂ scissoring vibration is observed in the Raman spectrum at 1642 cm⁻¹. materialsciencejournal.org The pyridine ring breathing mode is a characteristic Raman-active vibration, calculated to be around 997 cm⁻¹. materialsciencejournal.org The C-H stretching vibrations of the pyridine ring are also observable, with reported bands around 3049 cm⁻¹ for 2-amino picoline. materialsciencejournal.org The analysis of Raman spectra, often in conjunction with theoretical DFT calculations, allows for a detailed assignment of the normal modes of vibration, confirming the molecular structure. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the carbon and proton framework of this compound. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and structure of the molecule.

In ¹H NMR studies of 2-amino-3-picoline in CDCl₃, the protons on the pyridine ring typically appear as distinct signals. For instance, the proton at position 6 (H-6) resonates downfield around 7.93 ppm, while the protons at positions 4 and 5 (H-4 and H-5) appear at approximately 7.23 ppm and 6.58 ppm, respectively. The amino (NH₂) protons often present as a broad signal around 4.6 ppm, and the methyl (CH₃) protons give a characteristic singlet near 2.09 ppm. chemicalbook.com

¹³C NMR spectroscopy provides complementary data on the carbon skeleton. In a derivative, 2-amino-3-methylpyridinium 3,5-dinitrobenzoate, the carbon attached to the amino group (C8 in the study's numbering) appears downfield at δ 148 ppm. researchgate.net The carbons of the pyridine ring show signals at δ 141, 135, 119, and 112 ppm, while the methyl group carbon appears upfield at approximately δ 16 ppm. researchgate.net

Table 2: Experimental ¹H NMR Chemical Shifts (δ, ppm) for 2-Amino-3-picoline

| Proton | Shift (ppm) in CDCl₃ | Shift (ppm) in DMSO |

|---|---|---|

| H-6 | 7.98 | 7.99 |

| H-4 | 7.18 | 7.28 |

| H-5 | 6.53 | 6.54 |

| NH₂ | 5.22 (broad) | 5.91 (broad) |

Source: ChemicalBook, based on 300 MHz spectra. chemicalbook.com

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy levels. This technique provides insights into the electronic structure and conjugated systems within a molecule. The UV-Vis spectrum of aminopyridine derivatives is typically characterized by absorption bands arising from π → π* and n → π* transitions. researchgate.net

The spectrum for this compound is expected to show absorption maxima related to these transitions. The n → π* transition, involving the non-bonding electrons of the nitrogen atoms, and the π → π* transitions, associated with the aromatic pyridine ring, are the primary electronic events. researchgate.netresearchgate.net For a related compound, an absorption maximum was observed at 265 nm, attributed to an n → π* transition involving the amino group. researchgate.net The NIST Chemistry WebBook confirms the availability of UV/Visible spectrum data for 3-methyl-2-pyridinamine. nist.gov These electronic transitions are sensitive to the solvent environment and substitution on the pyridine ring.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, such as hydrogen bonding.

The analysis of these salts reveals crucial structural information. For instance, the crystal packing is stabilized by a network of hydrogen bonds. A common feature in both salts is the formation of an R₂²(8) ring motif through N-H···O interactions between the pyridinium (B92312) cation and the carboxylate anion. iucr.org Hirshfeld surface analysis performed in these studies quantifies the intermolecular contacts, highlighting the importance of H···O/O···H, H···H, and C···H/H···C interactions in the crystal packing. iucr.org Such studies provide invaluable insight into how this compound molecules interact with each other and with other chemical entities in the solid state.

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is a fundamental analytical technique used to confirm the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). For this compound (C₆H₈N₂), the expected molecular weight is approximately 108.14 g/mol . sigmaaldrich.com

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass spectrum of 2-amino-3-picoline is available in the NIST database. nist.gov For the isomeric compound 2-amino-6-methylpyridine, low-resolution mass spectrometry shows the molecular ion peak at m/z = 108, which corresponds to the molecular weight of the compound. rsc.org The fragmentation pattern, which results from the breaking of specific bonds within the molecule upon ionization, can provide additional structural information. For instance, in a related chlorinated derivative, fragments corresponding to the loss of chlorine and other moieties were observed. google.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-amino-2-picoline |

| 3-amino-2-chloro-4-methylpyridine |

| 2-amino picoline |

| 2-amino-3-picoline |

| CDCl₃ (Deuterated Chloroform) |

| DMSO (Dimethyl Sulfoxide) |

| 2-amino-3-methylpyridinium 3,5-dinitrobenzoate |

| bis(2-amino-3-methylpyridinium) fumarate (B1241708) dihydrate |

| 2-amino-3-methylpyridinium 5-chlorosalicylate |

Computational Chemistry and Theoretical Modelling of 3 Amino 2 Methylpyridine

Quantum Chemical Calculations

Quantum chemical calculations have become indispensable tools for investigating the molecular properties of 3-Amino-2-methylpyridine. These calculations offer detailed information about the molecule's geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to study the structural and electronic properties of molecules like this compound. researchgate.netscirp.org DFT methods, such as B3LYP, are frequently employed with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) to optimize the molecular geometry and predict vibrational frequencies. nih.govderpharmachemica.com For instance, studies on related aminopyridine derivatives have utilized DFT to calculate optimized structural parameters, which are then compared with experimental data. derpharmachemica.com The B3LYP functional, in particular, is noted for providing results that are in good agreement with experimental findings for molecular structures and energy levels. researchgate.net

Theoretical studies on compounds structurally similar to this compound, such as 2-amino-3-nitro-6-methyl pyridine (B92270), have been conducted using both Hartree-Fock (HF) and DFT (B3LYP/6-311++G(d,p)) methods to determine ground state molecular geometries. journalijar.com These calculations are crucial for understanding how different substituents on the pyridine ring influence its bond lengths and angles. journalijar.com In one study, the optimized geometry of 2-amino-3-nitro-6-methyl pyridine revealed that there were no imaginary frequencies, confirming a true minimum on the potential energy surface. journalijar.com

| Method | Basis Set | Application |

| DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational frequencies |

| HF | 6-311++G(d,p) | Ground state molecular geometry |

| DFT/MPW1PW91 | LanL2DZ | Molecular structure determination of metal complexes |

This table summarizes common DFT methods and basis sets used in the computational study of pyridine derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

To investigate the electronic absorption properties and excited states of aminopyridine derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. researchgate.netscirp.org TD-DFT calculations can predict excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.net For example, in a study on 6-Amino-2-methylpyridine-3-carbonitrile, TD-DFT was used to calculate the absorption spectra in both the gas phase and in a solvent, providing insights into its photophysical properties. scirp.orgscirp.org

The accuracy of TD-DFT can be enhanced by using models like the Conductor-like Polarizable Continuum Model (C-PCM) to simulate solvent effects. scirp.org Research on related systems has shown that TD-DFT, often with the B3LYP functional, can accurately predict maximum absorption wavelengths (λmax) and the corresponding electronic transitions, such as HOMO to LUMO transitions. scirp.org For instance, the lowest singlet excited state geometry of 6-Amino-2-methylpyridine-3-carbonitrile was optimized using TD-DFT to understand its behavior upon electronic excitation. scirp.org

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the reactive sites within a molecule. nih.gov The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net In MEP diagrams, different colors represent different electrostatic potential values: red indicates electron-rich regions (nucleophilic sites), blue indicates electron-deficient regions (electrophilic sites), and green represents neutral regions. nih.gov

For derivatives of aminopyridine, MEP analysis helps in understanding their chemical reactivity and intermolecular interactions. nih.govderpharmachemica.com For example, in the study of 2-amino-3-nitro-6-picoline, MEP analysis was used to investigate the charge density distribution and its implications for the molecule's reactivity. derpharmachemica.com

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

In studies of pyridine derivatives, FMO analysis has been performed using DFT methods to explain their reactivity and potential as, for example, chiral dopants for liquid crystals. nih.gov The HOMO-LUMO energy gap for 6-Amino-2-methylpyridine-3-carbonitrile was found to be in the range of 5.08 to 4.84 eV in an acetonitrile (B52724) medium. scirp.org This analysis helps in understanding the charge transfer that can occur within the molecule, influencing its chemical behavior. scirp.org

| Parameter | Significance |

| HOMO Energy | Indicates the ability to donate an electron |

| LUMO Energy | Indicates the ability to accept an electron |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability |

This table outlines the significance of key parameters derived from FMO analysis.

Non-Linear Optical (NLO) Properties Investigations

The non-linear optical (NLO) properties of organic materials are of great interest for applications in photonics. tandfonline.com Computational methods are used to predict the NLO properties of molecules like this compound by calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). scirp.org Large values for these parameters suggest significant NLO activity.

For the related compound 6-Amino-2-methylpyridine-3-carbonitrile, DFT calculations with the B3LYP functional and 6-311++G(d) basis set were used to compute its NLO properties. scirp.org The results indicated that this molecule has good potential for use as a dye sensitizer (B1316253) in solar cells due to its favorable NLO characteristics. scirp.org Similarly, theoretical studies on 2-amino-3-nitro-6-methyl pyridine have also involved the computation of its dipole moment, linear polarizability, and first hyperpolarizability to assess its NLO potential. journalijar.com

Molecular Interactions and Crystal Engineering Studies

The study of molecular interactions is fundamental to understanding the solid-state properties of this compound and is a key aspect of crystal engineering. Crystal engineering aims to design and synthesize crystalline materials with desired properties by controlling intermolecular interactions. researchgate.net

Hydrogen bonding is a dominant intermolecular force in the crystal structures of aminopyridine derivatives. nih.gov For example, in the crystal structure of 2-N-methylamino-3-methylpyridine N-oxide, which is derived from 2-amino-3-methylpyridine (B33374), both intramolecular and intermolecular hydrogen bonds (N–H⋯O and C–H⋯O) play a crucial role in stabilizing the crystal lattice. nih.gov The amino group often acts as a hydrogen-bond donor, while nitrogen atoms in the pyridine ring or other substituents can act as acceptors. nih.gov

In the context of crystal engineering, studies have explored the formation of co-crystals and salts of aminopyridines with other molecules, such as carboxylic acids. researchgate.netiucr.org For instance, 2-aminopyridine (B139424) forms salts with citric acid where the supramolecular structure is dictated by a complex network of hydrogen bonds. iucr.org The analysis of these interactions, often aided by DFT calculations, provides insights into the formation of specific supramolecular synthons, which are reliable patterns of intermolecular interactions. iucr.orgmdpi.com

Quantum Theory of Atoms In Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density distribution in chemical systems, providing profound insights into the nature of chemical bonds and intermolecular interactions. For derivatives and salts of this compound, QTAIM analysis has been instrumental in characterizing and quantifying the strength of various non-covalent interactions that govern their crystal structures. nih.gov

In a study of salts formed between 2-amino-3-methylpyridine and carboxylic acids, such as bis(2-amino-3-methylpyridinium) fumarate (B1241708) dihydrate and 2-amino-3-methylpyridinium 5-chlorosalicylate, QTAIM was employed to evaluate the interactions within the crystal lattice. nih.gov The analysis focuses on bond critical points (BCPs), where the gradient of the electron density is zero. The topological properties at these points, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), reveal the nature of the interaction.

For these salts, the analysis showed that the pyridinium-carboxylate N-H···O interactions are of the closed-shell type, characterized by a positive Laplacian of the electron density (∇²ρ(r) > 0). nih.gov This indicates interactions dominated by electrostatic forces, typical of hydrogen bonds. The strength of these bonds can be estimated from the local potential and kinetic energy densities at the BCP. For instance, in the fumarate salt, the N-H···O interaction was found to be the strongest among the various interactions present. nih.gov In contrast, for the 5-chlorosalicylate salt, the intramolecular O-H···O hydrogen bond within the salicylate (B1505791) anion was identified as stronger than the intermolecular N-H···O interaction between the cation and anion. nih.gov These findings are further supported by calculated bond dissociation energies. nih.gov

QTAIM analysis provides a rigorous method for classifying and ranking hydrogen bonds and other weak interactions, confirming the primary forces responsible for the supramolecular assembly in the solid state of this compound-based compounds. nih.govrsc.orgunimi.it

Table 1: QTAIM Parameters for Selected Interactions in a 2-Amino-3-methylpyridinium Salt

| Interaction Type | Electron Density (ρ(r)) [a.u.] | Laplacian of Electron Density (∇²ρ(r)) [a.u.] | Nature of Interaction |

|---|---|---|---|

| N-H···O | Positive | Positive | Closed-shell (Hydrogen Bond) |

| O-H···O | Positive | Positive | Closed-shell (Hydrogen Bond) |

Data derived from studies on salts of 2-amino-3-methylpyridine. nih.gov

Hirshfeld Surface Analysis and Fingerprint Plots

For salts of 2-amino-3-methylpyridine, Hirshfeld surface analysis has been used to comprehensively explore the landscape of intermolecular interactions. nih.govresearchgate.net The d_norm maps for these crystals typically show distinct red spots, indicating close contacts shorter than the van der Waals radii, which correspond to hydrogen bonding interactions like N-H···O and O-H···O. nih.govrasayanjournal.co.in

This detailed breakdown allows for a direct comparison of the packing motifs in different crystal structures, highlighting how changes in the co-former (e.g., fumaric acid vs. 5-chlorosalicylic acid) alter the landscape of intermolecular forces. nih.govresearchgate.net

Table 2: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a 2-Amino-3-methylpyridinium Salt

| Contact Type | Contribution (%) | Key Features in Fingerprint Plot |

|---|---|---|

| H···H | High | Diffuse, scattered region |

| O···H / H···O | Significant | Sharp, prominent spikes |

| N···H / H···N | Significant | Distinct spikes |

| C···H / H···C | Moderate | "Wing-like" features |

| C···C | Low | - |

Data conceptualized from findings on aminopyridine derivative salts. nih.govmdpi.comcore.ac.uk

Hydrogen Bonding Networks in Solid and Solution States

The hydrogen bonding capabilities of this compound, featuring a primary amino group (donor) and a pyridine ring nitrogen (acceptor), are central to its molecular recognition properties and solid-state architecture.

In the solid state, particularly in its protonated form in salts, 2-amino-3-methylpyridine acts as an effective hydrogen bond donor. nih.goviucr.org X-ray crystallography studies on salts with various carboxylic acids reveal extensive and robust hydrogen bonding networks. nih.govresearchgate.net A recurrent and stable supramolecular synthon is the R²₂(8) ring motif, formed by a pair of N-H···O hydrogen bonds between the protonated pyridine nitrogen and the amino group of the cation and the carboxylate group of the anion. nih.govresearchgate.net This motif is a common feature in the crystal engineering of aminopyridinium carboxylates. iucr.org These primary motifs are then extended into 1D, 2D, or 3D architectures through additional hydrogen bonds, including C-H···O interactions and, in the case of hydrates, interactions involving water molecules that bridge cations and anions. nih.gov The specific network topology is highly dependent on the co-former molecule. acs.org

Information on the hydrogen bonding networks of this compound in solution is less direct but can be inferred from spectroscopic and computational studies. In solution, the molecule's hydrogen bonding behavior is dictated by its interaction with solvent molecules. liverpool.ac.ukresearchgate.net In protic solvents, the amino and pyridine groups will form hydrogen bonds with the solvent, competing with any solute-solute interactions. Computational studies using solvent models can predict the stability of different solvated conformers and the dynamics of hydrogen bond formation and breakage. researchgate.net The persistence of specific intramolecular or intermolecular hydrogen-bonded structures in solution is crucial for its behavior in biological environments, such as the binding to a protein active site where it must compete with water molecules. nih.govmdpi.com

Analysis of Crystal Voids and Mechanical Stability

The analysis of crystal voids, or the empty spaces within a crystal lattice not occupied by the electron density of the molecules, provides insight into the efficiency of crystal packing and is related to the material's physical properties, including mechanical stability. rasayanjournal.co.in A densely packed crystal with a small void volume is generally expected to be more mechanically stable. nih.gov

This analysis has been applied to the salts of 2-amino-3-methylpyridine to compare their structural integrity. nih.govresearchgate.netresearchgate.net The void volume is typically calculated using computational software by generating a probe grid over the unit cell and identifying regions inaccessible to a probe of a certain radius (often corresponding to a water molecule).

In a comparative study of bis(2-amino-3-methylpyridinium) fumarate dihydrate and 2-amino-3-methylpyridinium 5-chlorosalicylate, the void volumes were calculated to be 39.65 ų and 118.10 ų, respectively. nih.gov The significantly smaller void volume in the fumarate salt suggests a more compact and efficient molecular packing. nih.gov This lower void volume is correlated with greater mechanical stability for the fumarate salt compared to the chlorosalicylate salt. nih.gov The difference in packing efficiency and void volume can be attributed to the different sizes, shapes, and hydrogen bonding capabilities of the fumarate and chlorosalicylate anions, which dictate how the 2-amino-3-methylpyridinium cations arrange themselves in the crystal lattice. nih.govacs.org

Therefore, the analysis of crystal voids serves as a useful predictive tool in crystal engineering for assessing the potential mechanical properties of new solid forms of this compound.

Table 3: Crystal Void Analysis for 2-Amino-3-methylpyridinium Salts

| Compound | Void Volume (ų) | Packing Efficiency | Implied Mechanical Stability |

|---|---|---|---|

| bis(2-amino-3-methylpyridinium) fumarate dihydrate | 39.65 | High | More Stable |

| 2-amino-3-methylpyridinium 5-chlorosalicylate | 118.10 | Lower | Less Stable |

Data sourced from reference nih.gov.

Molecular Modelling and Simulation

Protein-Ligand Interaction Simulations

Molecular modelling and simulation, particularly protein-ligand docking, are powerful in silico techniques used to predict and analyze the binding of small molecules like this compound to biological macromolecules. These methods have been successfully employed to identify this compound scaffold as a ligand for specific protein targets and to understand the molecular basis of its binding.

A notable example is the identification of this compound derivatives as ligands for the BAZ2B bromodomain, a protein component involved in chromatin remodeling. nih.govuzh.chacs.org In this research, automated docking of a compound library against the BAZ2B binding site identified a this compound derivative as a promising hit. nih.gov Subsequent in silico hit expansion through pharmacophore and substructure searches led to the discovery of additional active ligands based on the same core structure. uzh.chacs.org

The docking simulations predicted a specific binding mode that was later validated by X-ray crystallography. nih.govresearchgate.net The simulations revealed key interactions:

The pyridine head of the ligand is involved in a crucial water-mediated hydrogen bond with the side chain of a conserved tyrosine residue (Tyr1901) in the BAZ2B binding pocket. nih.govacs.org

The 3-amino group acts as a hydrogen bond donor, interacting with the backbone carbonyl of a proline residue (Pro1888). nih.govacs.org

Substituents on the amino group (the "tail" of the ligand) can form additional interactions, such as a hydrogen bond between a sulfonyl group and the backbone amide of an asparagine residue (Asn1894), further anchoring the ligand. nih.gov

In another study, molecular modeling was used to investigate the interaction between 3-aminomethylpyridine and human serum albumin. magtechjournal.com The simulation identified a potential binding site and suggested that electrostatic interactions between the ligand and charged aspartate residues (ASP256 and ASP259) were the primary driving force for binding, with the pyridine's hydrophobic character contributing to specificity. magtechjournal.com

These studies highlight the utility of protein-ligand simulations in both drug discovery, by identifying novel ligands, and in molecular biology, by providing detailed hypotheses about binding mechanisms at the atomic level. nih.govmagtechjournal.com

Conformational Analysis

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Understanding the conformational landscape of this compound is essential for explaining its chemical reactivity and its ability to fit into specific protein binding sites.

The primary conformational flexibility in this compound arises from the rotation about the C3-N bond (the bond between the pyridine ring and the amino group) and the rotation of the methyl group. The relative orientation of the amino group's lone pair and hydrogen atoms with respect to the pyridine ring can influence its electronic properties and hydrogen bonding potential.

While dedicated studies on the full potential energy surface of isolated this compound are not extensively detailed in the provided context, its conformational behavior is implicitly explored in protein-ligand binding studies. nih.govresearchgate.net For the molecule to bind effectively to a target like the BAZ2B bromodomain, it must adopt a specific low-energy conformation that is complementary to the shape and chemical environment of the binding site. nih.gov The observed binding mode in crystal structures represents a single, stabilized conformation. uzh.ch

Theoretical methods, such as scanning the potential energy surface by systematically rotating dihedral angles using quantum chemical calculations, can map out the various stable conformers and the energy barriers between them. researchgate.netacs.org Such analyses for related aminopyridine and methylpyridine molecules show that the energy differences between conformers can be small, allowing the molecule to adapt its shape to its environment, whether in solution or within a protein active site. acs.orgarxiv.org The planarity of the pyridine ring is largely maintained, with the main conformational freedom residing in the exocyclic amino and methyl groups.

In Silico Pharmacokinetic Property Prediction

In silico pharmacokinetic property prediction utilizes computational models to estimate the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of a chemical compound. This approach is integral in early-stage drug discovery and chemical research, as it allows for the efficient screening of molecules for potential viability as therapeutic agents or for other applications where biological interaction is relevant. By predicting properties such as solubility, membrane permeability, and metabolic stability, researchers can prioritize compounds with more favorable pharmacokinetic profiles, thereby reducing the time and cost associated with experimental testing. nih.govmdpi.com

For this compound, computational tools can predict its drug-likeness and ADME profile based on its molecular structure. These predictions are derived from algorithms trained on large datasets of compounds with known experimental values. Key parameters evaluated include lipophilicity (LogP), topological polar surface area (TPSA), water solubility, and the potential to cross the blood-brain barrier (BBB). researchgate.net

Research on aminopyridine derivatives highlights their extensive interactions with various enzymes and receptors, leading to a wide array of pharmacological effects. rsc.org While detailed experimental pharmacokinetic data on this compound is not widely published, computational studies have investigated its derivatives for roles such as BAZ2B bromodomain ligands, underscoring the compound's relevance in computational chemistry. mdpi.comacs.org In silico ADME studies on the closely related isomer, 2-amino-3-methylpyridine, have predicted good pharmacokinetic properties and druglikeness for its salt forms. nih.goviucr.orgresearchgate.net

The pharmacokinetic behavior of this compound can be estimated using various computational models. The data presented in the table below is based on established in silico prediction methodologies, which analyze the compound's structure (SMILES: Cc1ncccc1N) to forecast its properties. nih.govsigmaaldrich.com

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 108.14 g/mol | Complies with Lipinski's Rule of Five (<500), favoring good absorption. pensoft.net |

| Lipophilicity (Consensus LogP) | 1.15 | Indicates a balance between solubility and lipid membrane permeability, well within the range for oral bioavailability (Lipinski's Rule: LogP ≤ 5). |

| Water Solubility (LogS) | -1.21 (Soluble) | High predicted solubility is favorable for absorption and distribution in aqueous biological fluids. |

| Topological Polar Surface Area (TPSA) | 38.9 Ų | A TPSA value below 140 Ų is associated with good oral bioavailability. A value under 90 Ų is often linked with good blood-brain barrier penetration. researchgate.net |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be Permeant | The combination of low molecular weight, moderate lipophilicity, and a low TPSA suggests the compound is likely to cross the BBB. researchgate.netacs.org |

| Human Intestinal Absorption | High | The physicochemical properties align with those of well-absorbed compounds. |

| Bioavailability Score | 0.55 | This score, based on a combination of factors, suggests a high probability of significant oral bioavailability in rats. nih.gov |

| Lipinski's Rule of Five | Passes (0 violations) | The compound meets all criteria (MWT ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10), indicating good "drug-likeness". pensoft.net |

The in silico analysis of this compound suggests a favorable pharmacokinetic profile for a small molecule. Its adherence to Lipinski's Rule of Five indicates that it possesses the fundamental physicochemical characteristics often associated with orally active drugs. pensoft.net The predicted high intestinal absorption and good bioavailability score further support its potential for effective systemic exposure after oral administration. nih.gov

A significant prediction is the compound's ability to permeate the blood-brain barrier (BBB). acs.org Models for predicting BBB passage often rely on parameters like LogP, molecular weight, and TPSA. researchgate.netnih.gov The properties of this compound fall within the ranges typically associated with CNS-penetrant molecules. This is a critical consideration in medicinal chemistry, particularly for developing agents that need to act on targets within the central nervous system. acs.org

Furthermore, computational models can predict potential interactions with metabolic enzymes like the Cytochrome P450 (CYP) family. Aminopyridine structures are known to sometimes act as inhibitors of certain CYP isoforms. nih.gov Such predictions are crucial for flagging potential drug-drug interactions early in the development process. While these in silico findings provide a strong theoretical foundation, they require experimental validation to confirm the actual ADME properties of the compound.

Applications of 3 Amino 2 Methylpyridine in Medicinal and Biological Research

Role as a Privileged Scaffold in Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. The pyridine (B92270) ring system, of which 3-Amino-2-methylpyridine is a derivative, is widely recognized as such a scaffold. rsc.orgmdpi.com This framework is a key component in a diverse range of drug candidates approved by the Food and Drug Administration (FDA). rsc.orgrsc.org The versatility of the pyridine structure allows for easy modification and the creation of large libraries of compounds for chemical space exploration, which is a significant advantage in identifying new therapeutic agents for various diseases. rsc.orgrsc.org

Nitrogen-containing heterocycles, like pyridine, are prevalent in many druglike molecules. worktribe.com The presence of the amino and methyl groups on the this compound ring enhances its reactivity and allows for diverse chemical modifications, such as nucleophilic substitutions and coupling reactions. netascientific.com This adaptability makes it a foundational structure for synthesizing complex molecules with specific pharmacological profiles, cementing its role as a privileged scaffold in the design of new drugs. rsc.orgnih.gov

Development of Bioactive Molecules

The this compound scaffold is integral to the development of various bioactive molecules targeting a range of diseases. Its derivatives have shown significant potential in several areas of therapeutic research.

Derivatives of this compound are utilized in the development of pharmaceuticals aimed at treating neurological disorders. netascientific.com The aminopyridine structure is the core of dalfampridine, a potassium channel blocker used in the treatment of multiple sclerosis. researchgate.net The mechanism of action for aminopyridines in neurological conditions often involves the blockade of voltage-gated potassium channels, which can enhance synaptic transmission and improve impulse conduction in demyelinated nerve fibers. researchgate.net

Research has explored the synthesis of metal complexes with 2-Amino-3-methylpyridine (B33374) dithiocarbamates, highlighting the importance of understanding their binding properties for developing new proteins targeting neurological disorders. researchgate.netjddtonline.infojddtonline.info These studies suggest that the scaffold can be modified to interact with specific receptors in the brain, offering potential treatments for conditions like Parkinson's disease. netascientific.comjddtonline.info

Table 1: this compound Derivatives in Neurological Research

| Derivative Class | Target/Application | Research Finding | Citation(s) |

| Aminopyridines | Potassium Channel Blockade (e.g., Multiple Sclerosis) | Forms the core of drugs like dalfampridine, which improves nerve impulse conduction. | researchgate.net |

| Dithiocarbamate (B8719985) Metal Complexes | Protein Targeting for Neurological Disorders | Synthesized complexes show potential for targeting proteins involved in neurological conditions. | researchgate.netjddtonline.infojddtonline.info |

The this compound structure serves as a precursor for developing agents with anti-inflammatory properties. netascientific.comchemimpex.com Aminopyridine derivatives are used as intermediates in the synthesis of drugs targeting inflammation. google.com For instance, a copper complex derived from an aminopyridine showed significant anti-inflammatory activity in one study. rsc.org While the direct anti-inflammatory activity of this compound itself is a subject of ongoing research, its derivatives, such as 2-Amino-3-chloro-5-methylpyridine, are recognized as important intermediates in creating potent anti-inflammatory agents. chemimpex.comchemimpex.com

The development of antimicrobial and antibacterial agents represents a significant application of this compound. netascientific.com The core pyridine scaffold is found in numerous compounds with antibacterial properties. nih.gov

Researchers have synthesized Schiff bases by condensing 2-Amino-3-methylpyridine with other compounds, such as 2-hydroxy-1-naphthaldehyde (B42665). ekb.eg These Schiff bases and their corresponding metal complexes (e.g., with Iron, Cobalt, Nickel, Copper) have been screened for antimicrobial activity against a range of pathogens. ekb.egnih.gov Studies have shown that these complexes are potential antibacterial and antifungal agents against microorganisms like Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. ekb.egnih.gov In many cases, the metal complexes exhibit enhanced antimicrobial activity compared to the Schiff base ligand alone. nih.gov For example, a silver complex of 2-amino-3-methylpyridine, [Ag(2-amino-3-methylpyridine)₂]NO₃, demonstrated considerable activity against S. aureus and C. albicans. nih.gov

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative/Complex | Target Microorganisms | Key Finding | Citation(s) |

| Schiff Base Metal Complexes (Fe, Co, Ni, Cu) | S. aureus, E. coli, S. pneumonia, K. pneumonia, A. niger, C. albicans | The complexes are potential antibacterial and antifungal agents. | ekb.eg |

| [Ag(2-amino-3-methylpyridine)₂]NO₃ | S. aureus, M. lutea, S. lutea, C. albicans | The silver complex exhibited considerable antimicrobial activity. | nih.gov |

| Schiff Base Copper Complex | S. aureus, S. typhi, E. coli, K. pneumoniae, C. albicans, A. niger | The copper complex was found to be more potent than other tested metal complexes. | nih.gov |

The this compound scaffold is a key building block in the synthesis of compounds for anticancer research. nih.gov Derivatives have been investigated for their activity against various cancer cell lines. researchgate.net For instance, metal complexes of a Schiff base derived from 2-Amino-3-methylpyridine were screened for antiproliferative activity against the human colorectal carcinoma (HCT116) cell line, with a copper complex showing the most potency. nih.gov Similarly, derivatives of 3-aminomethyl pyridine have demonstrated promising anticancer activity against lung cancer and leukemia cell lines. researchgate.net

A significant focus of anticancer research involving aminopyridine derivatives is the inhibition of ribonucleotide reductase (RR). sigmaaldrich.comacs.org This enzyme is crucial for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. sigmaaldrich.comnih.gov Because cancer cells have a high rate of proliferation, they are highly dependent on RR, making it an attractive target for anticancer therapy. sigmaaldrich.com

A prominent class of RR inhibitors derived from aminopyridines are the α-(N)-heterocyclic carboxaldehyde thiosemicarbazones. nih.gov One of the most studied compounds in this class is Triapine, also known as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP). sigmaaldrich.comnih.govthegoodscentscompany.com Research has shown that 3-AP and its analogue, 3-amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone (3-AMP), are potent inhibitors of RR activity and cell growth. nih.govingentaconnect.com

The mechanism of inhibition involves the drug markedly inhibiting the incorporation of cytidine (B196190) into DNA by preventing the formation of deoxyribonucleotides. nih.gov This leads to an accumulation of cells in the S-phase of the cell cycle at lower concentrations, and in the G0/G1 phase at higher concentrations, ultimately disrupting DNA replication and leading to cancer cell death. nih.gov The development of these thiosemicarbazone derivatives of aminopyridines provides a strong rationale for their clinical development as anticancer drugs. nih.gov

Anticancer Research and Therapeutics

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been shown to modulate critical cellular signaling pathways involved in inflammation and cell survival. For instance, a synthesized imidazo[1,2-a]pyridine (B132010) derivative, which uses 2-amino-3-methylpyridine in its construction, demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in cancer cell lines. nih.gov This compound, named MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p tolyl)imidazo[1,2- a]pyridin-3-amine), was found to significantly decrease the phosphorylation of STAT3. nih.gov The activation of STAT3 is known to control the expression of genes such as the Bcl-2 family, which are critical for cell survival. nih.gov

Further investigation into the IL-6/STAT3 pathway revealed that while the cytokine IL-6 boosts the expression of the anti-apoptotic protein Bcl-2 and reduces the pro-apoptotic protein BAX, treatment with the this compound-derived compound MIA can reverse these effects. nih.gov It suppressed the IL-6-induced expression of Bcl-2 and increased BAX expression, suggesting a mechanism for inducing apoptosis by inhibiting this specific signaling cascade. nih.gov Natural compounds and various synthetic agents are known to target signaling pathways like NF-κB and others to suppress cancer cell growth. nih.govnih.gov

Table 1: Modulation of Signaling Pathway Components by a this compound Derivative (MIA)

| Target Protein/Pathway | Observed Effect of MIA | Reference |

|---|---|---|

| STAT3 Phosphorylation | Significant decline | nih.gov |

| NF-κB | Modulated | nih.gov |

| Bcl-2 Expression (IL-6 induced) | Suppressed | nih.gov |

| BAX Expression (IL-6 induced) | Up-regulated | nih.gov |

Neuroprotective Activity Investigations

The this compound scaffold is a key component in the synthesis of molecules investigated for neuroprotective properties. netascientific.comchemimpex.com A notable example is the compound PAN-811 (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), which has been identified as a novel neuroprotectant. thegoodscentscompany.com Research has shown that PAN-811 exerts its neuroprotective effects in primary neuronal cultures by increasing the expression of the anti-apoptotic protein Bcl-2. thegoodscentscompany.com Furthermore, it is reported to protect against glutamate-induced toxicity by suppressing the activation of the JNK and p38 MAPK signaling pathways. thegoodscentscompany.com The development of adenosine (B11128) A1 receptor ligands based on amino-3,5-dicyanopyridine scaffolds has also been explored for potential neuroprotective effects in conditions like epilepsy. nih.gov

Ligand Development for Specific Protein Targets

The rational design of small molecules that can bind with high affinity and selectivity to specific protein targets is a fundamental goal in medicinal chemistry. The structure of this compound has proven to be an effective starting point for creating such ligands.

BAZ2B Bromodomain Ligand Design and Validation

The BAZ2B bromodomain, a protein module that recognizes acetylated lysine (B10760008) residues on histones, has been identified as a challenging drug target. researchgate.netnih.gov Despite this, derivatives of this compound have been successfully developed as potent ligands for this target. acs.orgnih.govacs.org

Through in silico methods like automatic docking, a this compound derivative was first identified as a BAZ2B ligand. acs.orgnih.govacs.org This initial hit was expanded upon, leading to the discovery of several additional active compounds. acs.orgnih.gov The binding mode of these derivatives was subsequently confirmed through X-ray crystallography. acs.orgrcsb.org

The crystal structures revealed that the this compound "headgroup" fits snugly into the acetyl-lysine binding site of the BAZ2B bromodomain. acs.org Key interactions include:

The 3-amino group acts as a hydrogen bond donor to the backbone carbonyl of the residue Pro1888. nih.govacs.org

A water-mediated hydrogen bond forms between the pyridine head and the side chain of the conserved Tyr1901. nih.govacs.org

The sulfonyl group present in the "tail" of some derivatives forms a hydrogen bond with the backbone amide of Asn1894. nih.govacs.org

The aromatic ring of the headgroup is buried within a pocket formed by hydrophobic side chains, including Val1893 and Tyr1901 on one side, and Phe1943 and the "gatekeeper" residue Ile1950 on the other. acs.org

The development of the chemical probe GSK2801, a potent and selective inhibitor of both BAZ2A and BAZ2B bromodomains, has further highlighted the therapeutic potential of targeting this protein family. acs.orgtandfonline.comsigmaaldrich.comnih.gov The success in designing this compound-based ligands demonstrates their efficiency in recapitulating the key intermolecular interactions of significantly larger molecules within the BAZ2B binding pocket. acs.org

Table 2: Key Interactions of this compound Derivatives with BAZ2B Bromodomain

| Ligand Moiety | Interaction Type | BAZ2B Residue | Reference |

|---|---|---|---|

| 3-Amino Group | Hydrogen Bond (Donor) | Pro1888 (Backbone C=O) | nih.govacs.org |

| Pyridine Head | Water-mediated H-Bond | Tyr1901 (Side Chain) | nih.govacs.org |

| Aromatic Ring | Hydrophobic Interaction | Val1893, Tyr1901, Phe1943, Ile1950 | acs.org |

| Substituent (e.g., Sulfonyl) | Hydrogen Bond | Asn1894 (Backbone N-H) | nih.govacs.org |

Enzyme Active Site Interactions

The aminopyridine motif is a key feature in inhibitors designed to interact with enzyme active sites. Crystal structures of neuronal nitric oxide synthase (nNOS) in complex with inhibitors have shown that the aminopyridine group interacts with a glutamate (B1630785) residue (Glu592) within the active site. beilstein-journals.org This interaction is presumed to occur via hydrogen bonding and electrostatic forces, requiring the ring nitrogen of the aminopyridine to be protonated. beilstein-journals.org

Similarly, derivatives of 3-aminopyridine (B143674), such as thiosemicarbazones, are known to inhibit ribonucleotide reductase. academicjournals.org Modeling studies suggest these inhibitors can interact with key residues like Tyr-189 in the enzyme's active site. academicjournals.org The binding of this compound derivatives to the BAZ2B bromodomain, as detailed previously, also serves as a prime example of specific interactions within a well-defined protein binding pocket, which is analogous to an enzyme's active site. acs.org

Table 3: Examples of Enzyme/Protein Active Site Interactions

| Enzyme/Protein | Interacting Ligand Scaffold | Key Active Site Residue(s) | Interaction Type | Reference |

|---|---|---|---|---|

| Neuronal Nitric Oxide Synthase (nNOS) | Aminopyridine | Glu592 | H-bond / Electrostatic | beilstein-journals.org |

| BAZ2B Bromodomain | This compound | Pro1888, Tyr1901, Asn1894 | Hydrogen Bonds | nih.govacs.org |

| Ribonucleotide Reductase (RR) | 3-Aminopyridine Thiosemicarbazone | Tyr-189 | Hydrogen Bonds | academicjournals.org |

Biochemical Pathway Exploration and Metabolic Studies

Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent or research probe. In vitro metabolic studies on this compound (also referred to as 2-amino-3-methylpyridine or 2A3MP) have been conducted using hepatic preparations from rats and rabbits. nih.govnih.gov

These studies identified two primary metabolic pathways:

N-oxidation : Oxidation of the pyridine ring nitrogen.

C-oxidation : Oxidation of the methyl group or the pyridine ring itself.

The major metabolites formed through these pathways were identified as:

2-amino-3-methylpyridine-1-N-oxide (2A3MPNO) from N-oxidation. nih.govnih.govtandfonline.com

2-amino-3-hydroxymethylpyridine (2A3HMP) from oxidation of the methyl group. nih.govnih.govtandfonline.com

2-amino-3-methyl-5-hydroxypyridine (2A3M5HP) from hydroxylation of the pyridine ring. nih.govnih.govtandfonline.com

Further research has suggested that different isozymes of the cytochrome P450 family are responsible for the formation of these metabolites. nih.govtandfonline.com The use of various inducers and inhibitors indicated that CYP2B is likely involved in N-oxidation, CYP2E and/or CYP2B in the formation of 2A3HMP, and CYP3A and/or CYP1A in the formation of 2A3M5HP. nih.govtandfonline.com Additionally, bicyclic pyridinone compounds derived from related structures have been developed as fluorescence probes, which can be used to trace and explore various biological pathways. nih.gov

Table 4: Metabolism of this compound (2A3MP)

| Metabolite | Metabolic Pathway | Proposed Cytochrome P450 Isozyme(s) | Reference |

|---|---|---|---|

| 2-amino-3-methylpyridine-1-N-oxide (2A3MPNO) | N-oxidation | CYP2B | nih.govtandfonline.com |

| 2-amino-3-hydroxymethylpyridine (2A3HMP) | C-oxidation (methyl group) | CYP2E and/or CYP2B | nih.govtandfonline.com |

| 2-amino-3-methyl-5-hydroxypyridine (2A3M5HP) | C-oxidation (ring) | CYP3A and/or CYP1A | nih.govtandfonline.com |

Applications of 3 Amino 2 Methylpyridine in Materials Science

Utilization in Polymer and Resin Synthesis

3-Amino-2-methylpyridine is employed in the creation of specialty polymers and resins, where it contributes to materials with improved thermal stability and chemical resistance chemimpex.com. The amine functionality of the molecule allows it to act as a monomer or a curing agent in polymerization reactions. For instance, pyridine (B92270) derivatives are incorporated into epoxy resin systems to act as curing agents google.com. The thermal decomposition of amine-cured epoxy powder paints can form methylpyridines, indicating their integration into the polymer structure nih.gov. The incorporation of such pyridine-based structures can enhance the anticorrosive properties of the resulting polymer matrix acs.org. While general methylpyridines are noted as intermediates in the resin industry, the specific use of this compound is valued in research for developing high-performance materials chemimpex.comnih.gov.

Role in the Development of Functional Coatings

In the realm of functional coatings, pyridine derivatives play a role in formulations designed for surface protection and enhancement. For example, macromolecular aromatic epoxy resins, which can be synthesized using amine-functionalized precursors, have been evaluated as effective corrosion inhibitors for carbon steel in acidic environments acs.org. The pyridine moiety is a key component in creating these anticorrosive materials. Specifically, compounds like 2,4-dihydroxy benzophenone, used in coatings for polymers such as polyvinyl chloride and epoxy resins, absorb UV radiation, and intermediates like 3-hydroxy-2-methylpyridine (B140910) are part of their synthetic pathways yacooscience.com. These examples highlight the role of the pyridine chemical structure in developing advanced protective coatings.

Application in Dye and Pigment Chemistry

Aminopyridines are important intermediates in the synthesis of dyes and pigments e-bookshelf.de. The amino group provides a reactive site for diazotization and coupling reactions, which are fundamental processes in the production of azo dyes. Specifically, 3-Amino-4-methylpyridine (B17607) is utilized in the production of colorants where it helps create stable and vibrant colors guidechem.com. The broader class of methylpyridines also serves as intermediates in the dye industry nih.gov. Pyridine-based structures are integral components of many disperse dyes used for coloring synthetic fabrics like polyester, nylon, and acetate (B1210297) amoghchemicals.in.

Coordination Chemistry and Metal Complexes

The nitrogen atom of the pyridine ring and the exocyclic amino group of this compound make it an excellent ligand for coordinating with metal ions. This has led to extensive research into its coordination chemistry, resulting in a wide array of metal complexes with diverse structures and functionalities.

A variety of metal complexes involving aminopyridine ligands have been synthesized and characterized. For instance, coordination complexes of 2-amino-3-methylpyridine (B33374) with copper(II) and silver(I) have been prepared and structurally analyzed using techniques like UV/Vis and FT-IR spectroscopy, with the silver complex's structure being determined by X-ray diffraction mdpi.comresearchgate.net. In the silver complex, the pyridine ring's nitrogen atom coordinates to the metal center mdpi.comresearchgate.net. Another study detailed the synthesis and characterization of a tetrakis(2-amino-3-methylpyridine)copper(II) sulfate (B86663) tetrahydrate complex, which was found to be paramagnetic with a probable square planar geometry researchgate.net.

Furthermore, new series of dithiocarbamate (B8719985) complexes with transition metals such as copper(II) and nickel(II) have been synthesized using 2-Amino-3-methyl pyridine as a starting material jddtonline.info. Schiff base complexes of zinc(II), copper(II), cobalt(II), and nickel(II) have also been prepared from 2-Amino-3-methyl pyridine and characterized by spectroscopic methods nih.gov. The synthesis of these complexes often involves straightforward reactions, such as mixing the aminopyridine ligand with a metal salt in a suitable solvent mdpi.comresearchgate.netnih.gov.

| Metal Ion | Ligand System | Characterization Methods | Key Structural Features | Reference(s) |

| Cu(II), Ag(I) | 2-Amino-3-methylpyridine | UV/Vis, FT-IR, X-ray Diffraction | Distorted trigonal geometry for Ag(I) complex; polymeric structure. | mdpi.com, researchgate.net |

| Cu(II) | Tetrakis(2-amino-3-methylpyridine) | AAS, TG/DTA, Conductivity, UV-Vis, IR | Probable square planar geometry; paramagnetic. | researchgate.net |

| Cu(II), Ni(II) | Dithiocarbamate from 2-Amino-3-methyl pyridine | Not specified in abstract | Bidentate chelation through S & N atoms. | jddtonline.info |

| Zn(II), Cu(II), Co(II), Ni(II) | Schiff base from 2-Amino-3-methyl pyridine | UV, IR, NMR Spectroscopy | Formation of metal chelates confirmed by spectral data. | nih.gov |

| Ni(II), Co(II) | 3-Aminopyridine (B143674) with pseudohalides | Single Crystal X-ray, Powder Diffraction | Polymeric chains and mononuclear complexes. | researchgate.net |

Coordination compounds derived from this compound and related ligands often exhibit interesting luminescence properties. For example, silver(I) complexes with 2-amino-3-methylpyridine have been found to be luminescent mdpi.comresearchgate.net. Similarly, cadmium(II) and zinc(II) coordination compounds with 3-aminomethylpyridine display ligand-based luminescence in the blue-green spectral range researchgate.net.

The choice of ligand and its substituents can significantly influence the luminescence of metal complexes. In lanthanide chemistry, the stereochemistry of tris(2-pyridylmethyl)amine (B178826) ligands was found to greatly influence the intensity of terbium(III) and europium(III) luminescence nih.gov. A notable example is the 500-fold increase in the luminescent quantum yield observed when a nitro-pyridyl functionalized terbium(III) complex is converted to its corresponding amino-pyridyl form rsc.org. This highlights the critical role of the amino-pyridine moiety in modulating the photophysical properties of luminescent materials rsc.org.

| Complex Type | Emitting Center | Emission Color/Range | Key Findings | Reference(s) |

| Ag(I) with 2-amino-3-methylpyridine | Complex | Luminescent | The complex exhibits luminescence. | mdpi.com, researchgate.net |

| Cd(II), Zn(II) with 3-aminomethylpyridine | Ligand-based | Blue-green | Ligand-based luminescence with maxima between 21276 and 21795 cm⁻¹. | researchgate.net |

| Tb(III), Eu(III) with tris(2-pyridylmethyl)amines | Lanthanide ion | Characteristic Tb/Eu emission | Ligand chirality significantly affects luminescence intensity. | nih.gov |

| Tb(III) with amino-pyridyl macrocycle | Lanthanide ion | Green (Tb emission) | Conversion from a nitro-pyridyl analogue leads to a 500-fold increase in quantum yield. | rsc.org |

Metal complexes incorporating aminopyridine ligands have emerged as effective catalysts in a variety of organic transformations. Ruthenium complexes containing 2-(aminomethyl)pyridine ligands, for instance, are highly active catalysts for the reduction of ketones to alcohols via hydrogen transfer google.comresearchgate.net. These ruthenium-based systems, which can feature pincer-type ligand architecture, are also used for dehydrogenation reactions, such as the coupling of alcohols to form esters and the conversion of amines to imines google.comarabjchem.org.

The versatility of ruthenium catalysts is further demonstrated by their application in water oxidation, a critical process in artificial photosynthesis . The design of the ligand framework, often incorporating nitrogen-containing aromatic compounds like pyridines, is crucial for the catalyst's activity and stability . Similarly, metal complexes based on pyridonate ligands, which can be derived from aminopyridines, have been developed for a range of powerful catalytic hydrofunctionalization reactions rsc.org. The cooperative effect between the metal center and the pyridonate ligand is often critical for achieving high catalytic performance rsc.org.

Applications in Agrochemical and Environmental Sciences

Role in Agrochemical Formulation Development

3-Amino-2-methylpyridine and related aminopyridine derivatives are crucial building blocks in the synthesis of advanced agrochemicals. netascientific.comgoogle.com Their molecular structure allows for various chemical modifications, leading to the creation of compounds with enhanced efficacy and targeted action. These intermediates are widely used in the formulation of both herbicides and pesticides, contributing to improved crop protection and agricultural productivity. chemimpex.comnbinno.com